3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Description
3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group at position 3 and a carboxylic acid moiety at position 4. The molecular formula is C₉H₅FN₂O₃, with a molecular weight of 208.15 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-6-4-2-1-3-5(6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHUTISCONIKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
Pharmacological Applications
The oxadiazole derivatives, including 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, have been extensively studied for their pharmacological properties:
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Studies have reported that certain oxadiazole derivatives demonstrate potent antifungal properties against pathogens such as Candida albicans .
Anti-inflammatory and Analgesic Effects
Oxadiazoles are also being explored for their anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory conditions .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of oxadiazole compounds. For example, specific derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), which could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission .
Material Science Applications
The unique electronic properties of oxadiazoles make them suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Research has indicated that oxadiazole derivatives can be used as electron transport materials in OLEDs due to their favorable charge transport characteristics .
- Sensors : The fluorescence properties of certain oxadiazoles allow their use in chemical sensors for detecting various analytes.
Agrochemical Applications
Oxadiazoles are being investigated for their potential as agrochemicals:
- Pesticides : Some studies suggest that oxadiazole derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Key Observations :
- Halogen Effects : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to bulkier halogens like chlorine. The ortho-fluorine in the target compound may induce steric hindrance, affecting binding interactions .
- Positional Isomerism : The para-fluoro derivative (3-(4-fluorophenyl)) exhibits lower structural similarity (0.84) to the target compound, highlighting the sensitivity of biological activity to substituent position .
Derivatives with Functional Group Modifications
Key Observations :
- Ester Derivatives : Ethyl esters (e.g., ) demonstrate improved cell permeability compared to carboxylic acids, making them more viable for in vivo studies .
Biological Activity
3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the oxadiazole family, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the fluorine atom in its structure enhances its lipophilicity and stability, making it a subject of interest for drug development.
The synthesis of this compound typically involves the cyclization of 2-fluorobenzohydrazide with cyanogen bromide under specific conditions. Common solvents used include ethanol or acetonitrile, often with catalysts like triethylamine . The molecular formula for this compound is CHFNO, and it has a molecular weight of approximately 236.20 g/mol .
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. In one study, derivatives demonstrated IC values ranging from 0.12 to 2.78 µM against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines . The mechanism often involves the activation of apoptotic pathways through increased p53 expression and caspase-3 cleavage .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has also been documented. For example, certain compounds have shown efficacy against resistant strains of Mycobacterium tuberculosis with notable metabolic stability and bioavailability . The specific activities against bacterial strains can vary significantly based on structural modifications.
Comparative Analysis
A comparison with other oxadiazole derivatives highlights the unique biological profile of this compound:
| Compound | Anticancer Activity (IC µM) | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | 0.65 - 15.63 | Active against M. tuberculosis | Enhanced lipophilicity due to fluorine |
| 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | 10 - 20 | Moderate activity | Lower potency compared to fluorinated analogs |
| 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | 5 - 12 | Active against various bacteria | Similar activity profile but less potent |
Case Studies
Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:
- Study on Anticancer Effects : A research article demonstrated that certain oxadiazole derivatives exhibited greater cytotoxicity than doxorubicin against MCF-7 cells. The study utilized flow cytometry to confirm apoptosis induction .
- Antimicrobial Evaluation : Another study focused on the efficacy of oxadiazoles against M. tuberculosis, revealing that specific derivatives maintained activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of a nitrile oxide intermediate with a carboxylic acid derivative. A practical approach involves hydrolyzing an ethyl ester precursor (e.g., ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate) under alkaline conditions. For example, LiOH·H₂O in a methanol-water mixture at 50°C for 2 hours yields the carboxylic acid derivative .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 3:1 molar ratio of LiOH to ester) and temperature to minimize side products. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity material.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. This is essential for confirming the oxadiazole ring geometry and fluorine substitution pattern .
- NMR spectroscopy : Compare , , and -NMR data with computational predictions (e.g., DFT calculations). For example, -NMR typically shows a singlet near -110 ppm for the ortho-fluorophenyl group.
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion [M-H]⁻ at m/z 223.038 (calculated for C₉H₄FN₂O₃).
Advanced Research Questions
Q. What strategies address contradictions in crystallographic data for fluorinated oxadiazole derivatives?
- Issue : Discrepancies in bond angles or torsional flexibility of the oxadiazole ring may arise due to fluorine’s electronegativity or crystal packing effects.
- Resolution :
- Perform multipole refinement using high-resolution (<1.0 Å) X-ray data to model electron density accurately .
- Compare with analogous structures (e.g., 3-(3-fluorophenyl)-1,2,4-oxadiazole derivatives) to identify trends in geometric parameters .
- Validate results using quantum mechanical calculations (e.g., Hirshfeld surface analysis) to distinguish intrinsic molecular features from crystal artifacts.
Q. How can the compound’s reactivity with nucleophiles or electrophiles be exploited in derivatization?
- Reactivity Profile :
- The carboxylic acid group enables amide coupling (e.g., EDC/HOBt) for generating prodrugs or bioconjugates.
- The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides, useful for generating heterocyclic libraries .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?
- Challenges : Low UV absorption (λₘₐₓ ~260 nm) and matrix interference from endogenous fluorophores.
- Solutions :
- LC-MS/MS : Use a C18 column with a gradient of acetonitrile/0.1% formic acid. Monitor transitions like m/z 223 → 179 (carboxylic acid fragment).
- Sample Preparation : Solid-phase extraction (e.g., Oasis HLB cartridges) improves recovery rates >85% in plasma or tissue homogenates.
Q. How does the fluorine substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Key Effects :
- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability (calculated logP: 1.8 vs. 1.3 for the phenyl analog).
- Metabolic Stability : The C-F bond resists oxidative metabolism, prolonging half-life in hepatic microsomal assays .
- Electronic Effects : Fluorine’s electron-withdrawing nature reduces oxadiazole ring basicity (pKa ~3.5 vs. ~4.2 for non-fluorinated analogs), affecting solubility at physiological pH.
Methodological Guidance Tables
Table 1 : Representative Synthetic Conditions for Fluorinated Oxadiazoles
| Precursor | Reagent/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Ethyl ester derivative | LiOH·H₂O, MeOH/H₂O, 50°C, 2h | 82 | >99 | |
| Nitrile oxide intermediate | Cu(I)-catalyzed cycloaddition | 68 | 95 |
Table 2 : Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| -NMR | δ 8.15 (d, J=7.6 Hz, 1H, Ar-H) | |
| -NMR | δ -110.2 (s, 1F) | |
| HRMS | [M-H]⁻ = 223.038 (Δ <2 ppm) |
Troubleshooting Common Experimental Issues
Q. Low yields during ester hydrolysis: What factors should be investigated?
- Potential Causes :
- Incomplete dissolution of the ester in methanol/water.
- Suboptimal temperature (hydrolysis stalls below 40°C).
- Solutions :
- Sonicate the reaction mixture to improve solubility.
- Use a microwave-assisted reactor for rapid heating (e.g., 100°C, 30 minutes) .
Q. How to resolve poor solubility in aqueous buffers for biological assays?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
